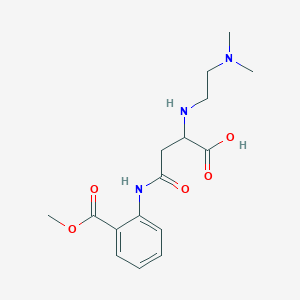

2-((2-(Dimethylamino)ethyl)amino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound contains several functional groups, including two amine groups, a carboxylic acid group, and an ester group. These groups could potentially participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would likely be a complex arrangement due to the presence of multiple functional groups. The presence of the amine groups could potentially allow for hydrogen bonding, which could influence the compound’s physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amine groups could act as bases or nucleophiles, while the carboxylic acid and ester groups could participate in acid-base reactions or nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar functional groups (like the amine and carboxylic acid groups) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Plant Pigments and Their Applications

Research on plant betalains, which include compounds with complex structures involving nitrogenous cores and carboxylic acid groups, reveals their importance in plant coloration and potential health benefits. Betalains are found in Caryophyllales and exhibit antioxidant, anti-inflammatory, and chemopreventive properties. These compounds, derived from betalamic acid, might suggest the relevance of complex organic molecules like the one in pharmacological and nutraceutical applications (Khan & Giridhar, 2015).

Biodegradable Polymers from Plant Biomass

Studies on converting plant biomass into valuable chemicals highlight the importance of complex organic molecules in developing sustainable materials. The synthesis of furan derivatives, for example, illustrates how plant-derived compounds can serve as feedstocks for producing polymers and fuels, indicating the potential industrial applications of complex carboxylic acids in creating environmentally friendly alternatives to petroleum-based products (Chernyshev et al., 2017).

Phthalic Acid Esters and Their Natural Occurrence

Research on phthalic acid esters (PAEs) demonstrates the widespread occurrence of complex esters in the environment, including their presence in plants and microorganisms. This suggests that similar complex molecules might have natural roles or effects that are not yet fully understood. Understanding the biosynthesis and biological activities of PAEs can provide insights into the ecological and physiological roles of similarly structured compounds (Huang et al., 2021).

Antioxidant Activity of Phenolic Acids

The study of p-Coumaric acid and its conjugates shows how structural variations in phenolic compounds affect their biological activities, including antioxidant, anti-cancer, and antimicrobial effects. This research underscores the potential health benefits of complex organic acids and their derivatives, indicating that similar structures might possess significant pharmacological applications (Pei et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-19(2)9-8-17-13(15(21)22)10-14(20)18-12-7-5-4-6-11(12)16(23)24-3/h4-7,13,17H,8-10H2,1-3H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBJJEZTRVEFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)

![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)